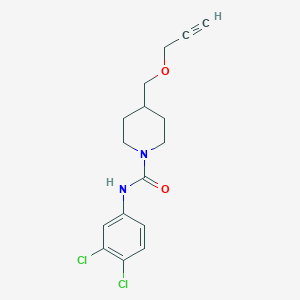

N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O2/c1-2-9-22-11-12-5-7-20(8-6-12)16(21)19-13-3-4-14(17)15(18)10-13/h1,3-4,10,12H,5-9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHYWCQHLRNAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms, typically using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the piperidine derivative with propargyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis yields, spectral data, and biological relevance based on the provided evidence:

Key Structural and Functional Insights

Substituent Effects on Activity: The brominated benzodiazol-2-one group in Compound 53 enhances OGG1 inhibition compared to simpler aryl groups, likely due to increased steric bulk and electron-withdrawing effects . The propargyloxymethyl group in the target compound (vs. TH5796’s hydroxymethyl-pyridyl) may alter metabolic stability or binding kinetics, as propargyl groups are known to influence cytochrome P450 interactions.

Synthetic Pathways :

- Most analogs are synthesized via aryl isocyanate coupling (e.g., 3,4-dichlorophenyl isocyanate reacting with piperidine intermediates) or Suzuki-Miyaura cross-coupling (e.g., TH5796) .

- Yields for dichlorophenyl-containing compounds (e.g., 67–88%) suggest favorable reactivity under standard conditions .

Biological Relevance :

- Compounds with 3,4-dichlorophenyl substituents (e.g., Compound 36, BD 1008) exhibit enhanced receptor binding or antitumor activity, possibly due to increased lipophilicity and halogen bonding .

- The benzimidazolone core in Compound 53 and TH5796 is critical for OGG1 inhibition, a therapeutic target in oxidative DNA damage repair .

Research Findings and Implications

- OGG1 Inhibition : Compound 53 and TH5796 highlight the importance of the benzimidazolone core in targeting OGG1, a key enzyme in cancer and neurodegenerative diseases .

- Pharmacokinetic Optimization : Modifications such as propargyloxymethyl (target compound) or tetrahydronaphthalenyl groups () aim to improve blood-brain barrier penetration or metabolic stability .

Q & A

Q. What are the key synthetic steps for preparing N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the piperidine-carboxamide core via coupling of 4-(hydroxymethyl)piperidine with 3,4-dichlorophenyl isocyanate under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Introduction of the propargyl ether moiety via nucleophilic substitution of the hydroxyl group with propargyl bromide, catalyzed by copper salts to enhance regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring, dichlorophenyl group, and alkyne connectivity via chemical shifts (e.g., alkyne proton at ~2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₆H₁₅Cl₂N₂O₂, MW 319.21 g/mol) .

- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Q. How is the purity of the compound assessed during synthesis?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities.

- Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .

Q. What solvents and conditions are optimal for storage?

- Storage : Inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the carboxamide or alkyne groups .

Q. How can researchers validate the compound’s stability under biological assay conditions?

- Stability Studies : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies optimize reaction yields for the propargylation step?

- Catalyst Screening : Test Cu(I) vs. Cu(II) salts (e.g., CuI vs. CuBr) to enhance alkyne coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, acetone) for improved solubility of intermediates .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like alkyne polymerization .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Dichlorophenyl Substitution : Replace 3,4-dichloro with 4-fluoro or 3-nitro groups to assess electronic effects on receptor binding .

- Alkyne Replacement : Substitute propargyl ether with cyclopropyl or azide moieties to evaluate steric and electronic impacts .

- Piperidine Modifications : Introduce methyl groups at the 3-position to probe conformational flexibility .

Q. What computational methods predict target binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., GPCRs or kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How to resolve contradictions in biological activity data across assays?

- Orthogonal Assays : Combine functional (e.g., cAMP accumulation) and binding (e.g., radioligand displacement) assays to confirm target engagement .

- Dose-Response Curves : Perform 8-point dilution series to calculate accurate EC₅₀/IC₅₀ values and rule out assay-specific artifacts .

- Metabolite Screening : Use hepatocyte microsomes to identify active/inactive metabolites that may skew results .

Q. What crystallographic methods determine absolute configuration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.